N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O2S/c1-28-17-9-8-16(22)19-18(17)25-21(29-19)26(12-13-3-2-10-24-11-13)20(27)14-4-6-15(23)7-5-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOVRXTXXLKICX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Mode of Action
The compound acts as an inhibitor of the COX enzymes. By inhibiting these enzymes, it prevents the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation.
Biochemical Pathways
The compound affects the arachidonic acid pathway . This pathway is responsible for the production of various inflammatory mediators. By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of these mediators and thus reducing inflammation.
Pharmacokinetics
Thiazole derivatives, which this compound is a part of, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The inhibition of the COX enzymes by this compound leads to a reduction in the production of inflammatory mediators. This results in a decrease in inflammation, making the compound potentially useful in the treatment of inflammatory conditions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the solubility of the compound in various solvents can affect its absorption and distribution in the body. Additionally, the presence of other substances in the environment, such as other drugs or chemicals, could potentially interact with the compound and affect its action.
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with certain enzymes and proteins
Cellular Effects
It is hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is believed that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are currently under study.
Dosage Effects in Animal Models
Studies are needed to determine any threshold effects, as well as any toxic or adverse effects at high doses.
Biological Activity
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide is a compound belonging to the benzothiazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties based on recent research findings.
Chemical Structure and Properties
- Molecular Formula: CHClFNOS
- Molecular Weight: 427.9 g/mol
- CAS Number: 886964-96-1
The compound features a benzothiazole core substituted with a chloro and methoxy group, along with a pyridine moiety. This structural configuration is significant for its biological activity.
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit potent anticancer properties. A notable study evaluated the effects of various benzothiazole compounds, including our target compound, on human cancer cell lines:
-
Cell Lines Tested:
- A431 (human epidermoid carcinoma)
- A549 (non-small cell lung cancer)
- H1299 (non-small cell lung cancer)
-
Methods of Evaluation:
- MTT Assay: To assess cell viability.
- Flow Cytometry: For apoptosis and cell cycle analysis.
- Western Blotting: To analyze protein expression related to apoptosis pathways.
- Findings:
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in various studies:
- Mechanism of Action:
- The compound likely inhibits cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory response by converting arachidonic acid into prostaglandins .
- Biological Assays:
- Inflammatory cytokines such as IL-6 and TNF-α were measured using enzyme-linked immunosorbent assay (ELISA), showing a significant reduction in their levels upon treatment with the compound.
Antimicrobial Activity
Benzothiazole derivatives have also been studied for their antimicrobial properties. While specific data on this compound is limited, similar compounds have shown:
- Broad-Spectrum Activity: Effective against various bacterial strains.
- Mechanisms: Likely involve disruption of bacterial cell wall synthesis or function.
Summary of Research Findings
| Biological Activity | Methodology | Key Findings |
|---|---|---|
| Anticancer | MTT Assay, Flow Cytometry | Significant inhibition of cell proliferation in A431 and A549; induction of apoptosis; downregulation of AKT and ERK pathways |
| Anti-inflammatory | ELISA | Reduction in IL-6 and TNF-α levels; potential COX inhibition |
| Antimicrobial | Various assays | Broad-spectrum activity against bacteria; specific mechanisms under investigation |
Case Studies
A case study highlighted the effectiveness of benzothiazole derivatives in overcoming multidrug resistance in cancer treatments. Compounds similar to this compound demonstrated significant efficacy against both parental and MDR-overexpressing cancer cells .
Scientific Research Applications
Anti-Tubercular Activity
Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The compound has been evaluated for its Minimum Inhibitory Concentration (MIC) and cytotoxicity against various strains of Mtb. For instance, derivatives of benzothiazole have shown promising results with MIC values indicating significant anti-tubercular activity. Compounds related to this structure have been documented to inhibit DprE1, a crucial enzyme in the mycobacterial cell wall biosynthesis pathway, thus presenting a novel mechanism for combating multidrug-resistant tuberculosis (MDR-TB) .
Anticancer Properties
In addition to its anti-tubercular applications, benzothiazole derivatives have been explored for anticancer activities. The structural motifs present in N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide may contribute to selective cytotoxicity against cancer cell lines. Studies suggest that modifications to the benzothiazole core can enhance potency and selectivity towards cancerous cells .
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include:
- Formation of Benzothiazole Core : Initial steps involve the synthesis of the benzothiazole framework through cyclization reactions.
- Substitution Reactions : Subsequent steps introduce various substituents such as the pyridine moiety and fluorine atom at specific positions to enhance biological activity.
- Final Coupling : The final coupling reactions yield the desired compound through amide bond formation.
Table 1 summarizes some key derivatives and their respective biological activities:
| Compound | Structure | MIC (μg/mL) | Activity |
|---|---|---|---|
| 1 | Structure 1 | 0.08 | Strong anti-tubercular |
| 2 | Structure 2 | 0.32 | Moderate anti-tubercular |
| 3 | Structure 3 | NT | Not tested |
Case Studies and Research Findings
Several studies have documented the effectiveness of compounds similar to this compound:
- Study on Anti-Tubercular Activity : A recent publication reported that specific derivatives exhibited lower MIC values compared to traditional antibiotics, indicating their potential as lead compounds for new TB therapies .
- Cytotoxicity Assessments : Research has shown that certain modifications to the benzothiazole scaffold enhance cytotoxic effects on cancer cell lines while minimizing toxicity to normal cells, supporting further development in oncology .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazole Core
Key Analog from :
- 3-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide (CAS: 923146-68-3)
- Structural Differences :
- Benzothiazole substituents: 4,6-difluoro vs. 7-chloro-4-methoxy in the target compound.
- Pyridine position: Pyridin-4-ylmethyl vs. pyridin-3-ylmethyl.
- Impact :
- The methoxy group in the target compound may enhance solubility compared to fluorine substituents.
- The chloro group at C7 (target) vs. C3 (analog) could alter steric hindrance or electronic effects in binding interactions .
Analogs from :
Modifications in the Benzamide Moiety
Triazole-Containing Analogs (–4) :
- N-(Benzo[d]thiazol-2-yl)-4-((1-(4-(benzo[d]thiazol-2-ylcarbamoyl)phenethyl)-1H-1,2,3-triazol-4-yl)methoxy)benzamide (33)
- Structural Differences :
- Triazole linker vs. direct N-substitution in the target.
- Additional benzothiazole-carbamoyl group.
- Impact :
- The triazole moiety (33) may confer rigidity and metabolic stability but could reduce membrane permeability compared to the target’s simpler benzamide structure .
Physicochemical and Spectral Properties
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide?
- Methodological Answer : The compound can be synthesized via a two-step coupling reaction. First, 7-chloro-4-methoxybenzo[d]thiazol-2-amine is reacted with 4-fluorobenzoyl chloride in pyridine to form the benzamide intermediate. Second, the pyridin-3-ylmethyl group is introduced via nucleophilic substitution under reflux conditions in anhydrous tetrahydrofuran (THF) with potassium carbonate as a base. Reaction progress should be monitored by TLC, and purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methanol .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Analysis : Use NMR and NMR to confirm the presence of key groups (e.g., methoxy singlet at ~3.8 ppm, pyridine protons at 8.3–8.6 ppm). IR spectroscopy can validate amide C=O stretches (~1650–1680 cm) and aromatic C-F bonds (~1250 cm).
- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion peak (e.g., [M+H]) with the theoretical molecular weight.
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content must align with calculated values (±0.4% tolerance) .
Q. What solvent systems are suitable for crystallization to obtain high-quality single crystals for X-ray diffraction?
- Methodological Answer : A mixture of methanol and dichloromethane (3:1 v/v) is effective for slow evaporation. Pre-filter the solution through a 0.2 μm PTFE membrane to remove particulates. Crystals typically form within 48–72 hours at 4°C. Ensure minimal disturbance to avoid twinning .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during refinement?
- Methodological Answer :
- Software Tools : Use SHELXL for refinement, employing the Hirshfeld atom refinement (HAR) method for accurate H-atom positioning.
- Disorder Handling : Apply PART instructions to model disordered pyridine or thiazole rings. Use restraints (e.g., DFIX, FLAT) to maintain geometry.
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R values (<5% for high-resolution data).
- Example : In a related benzothiazole derivative, hydrogen bonding (N–H⋯N) stabilized centrosymmetric dimers, requiring careful treatment of thermal displacement parameters .
Q. What strategies can elucidate the compound’s mechanism of enzyme inhibition (e.g., PFOR enzyme)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the benzamide moiety and the enzyme’s active site (e.g., hydrogen bonds with Arg114 and hydrophobic interactions with Phe256).
- Kinetic Assays : Perform Michaelis-Menten experiments with varying substrate concentrations. A non-competitive inhibition pattern (unchanged , reduced ) suggests binding to an allosteric site.
- Structural Analogues : Compare with nitazoxanide derivatives, where the amide anion directly inhibits PFOR by disrupting electron transfer .
Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) on the pyridine ring to improve solubility. LogP can be measured via HPLC (C18 column, isocratic elution with acetonitrile/water).
- Metabolic Stability : Conduct microsomal assays (human liver microsomes, NADPH regeneration system). If rapid clearance is observed, replace the methoxy group with a trifluoromethyl group to reduce CYP450-mediated oxidation .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of benzothiazole derivatives?
- Methodological Answer :
- Library Design : Synthesize analogues with systematic substitutions (e.g., Cl → F, methoxy → ethoxy) on the benzothiazole and pyridine rings.
- Biological Testing : Use a tiered approach:
- Tier 1 : Antimicrobial screening (MIC assays against S. aureus and E. coli).
- Tier 2 : Cytotoxicity (MTT assay on HEK293 cells).
- Tier 3 : In vivo efficacy in a murine infection model.
- Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
